Bienvenue dans la boutique en ligne BenchChem!

1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride

Angiotensin II AT₁ receptor Antihypertensive SARTAN mimetic

1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride (free base CAS 1554252-31-1; molecular formula C₈H₁₅N₃·2HCl, MW 224.13 g/mol) is a heterocyclic small molecule comprising a partially saturated 4,5-dihydro-1H-imidazole ring linked at the 2-position to a pyrrolidine ring and bearing an N¹-methyl substituent. The compound is catalogued as the MeSH Supplementary Concept “MM1 compound” (ID C512489), where it is mapped to the imidazole and pyrrolidine structural classes and first referenced in the primary antihypertensive agent literature.

Molecular Formula C8H17Cl2N3
Molecular Weight 226.14 g/mol
Cat. No. B13624189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride
Molecular FormulaC8H17Cl2N3
Molecular Weight226.14 g/mol
Structural Identifiers
SMILESCN1CCN=C1C2CCCN2.Cl.Cl
InChIInChI=1S/C8H15N3.2ClH/c1-11-6-5-10-8(11)7-3-2-4-9-7;;/h7,9H,2-6H2,1H3;2*1H
InChIKeySIUWHOLNLCYOAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole Dihydrochloride – Compound Identity and Core Structural Characteristics


1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride (free base CAS 1554252-31-1; molecular formula C₈H₁₅N₃·2HCl, MW 224.13 g/mol) is a heterocyclic small molecule comprising a partially saturated 4,5-dihydro-1H-imidazole ring linked at the 2-position to a pyrrolidine ring and bearing an N¹-methyl substituent [1]. The compound is catalogued as the MeSH Supplementary Concept “MM1 compound” (ID C512489), where it is mapped to the imidazole and pyrrolidine structural classes and first referenced in the primary antihypertensive agent literature [2]. Its dihydrochloride salt form confers high aqueous solubility and ease of handling, positioning it as a versatile synthetic building block and a non‑classical template for angiotensin II AT₁ receptor antagonist design.

Why 1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole Dihydrochloride Cannot Be Replaced by Nominal In‑Class Analogs


Although several imidazole‑pyrrolidine hybrids exist, the target compound differs from its closest neighbors in three therapeutically and synthetically meaningful dimensions: (i) the 4,5‑dihydroimidazole ring imparts a non‑aromatic, more basic character than its fully unsaturated 1H‑imidazole counterpart, altering hydrogen‑bonding potential and receptor‑binding geometry [1]; (ii) the N¹‑methyl group eliminates a hydrogen‑bond donor while increasing lipophilicity relative to the des‑methyl analog (2‑(pyrrolidin‑2‑yl)-4,5‑dihydro‑1H‑imidazole), which can shift pharmacokinetic and selectivity profiles; and (iii) the dihydrochloride salt provides defined stoichiometry and superior aqueous solubility compared to the free base, a critical factor for reproducible in‑vitro assay preparation and scalable synthesis . Generic substitution by the fully aromatic or des‑methyl variants risks altered target engagement, differential off‑target activity, and variable solution behavior.

Quantitative Differentiation Evidence for 1‑Methyl‑2‑(pyrrolidin‑2‑yl)-4,5‑dihydro‑1H‑imidazole Dihydrochloride Versus Closest Analogs


AT₁ Receptor Antagonist Activity – In‑Vivo Antihypertensive Efficacy vs. Losartan

In a normotensive rabbit model, the lead compound MM1 (structurally corresponding to the target 1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole scaffold) demonstrated antihypertensive efficacy reaching 40–80 % of the response elicited by the clinical AT₁ antagonist losartan, despite exhibiting lower in‑vitro receptor affinity [1]. Docking studies confirmed that MM1 occupies the same AT₁ receptor binding pocket as losartan, engaging Val¹⁰⁸ via hydrophobic contacts, but lacks the tetrazole‑mediated hydrogen‑bond network with Lys¹⁹⁹ that accounts for losartan’s superior affinity [1].

Angiotensin II AT₁ receptor Antihypertensive SARTAN mimetic

Structural Differentiation from the Fully Unsaturated 1H‑Imidazole Analog – Basicity and Hydrogen‑Bonding Capacity

The 4,5‑dihydro‑1H‑imidazole ring of the target compound contains an sp³‑hybridized C⁴–C⁵ bond, making the amidine‑type nitrogen significantly more basic (conjugate acid pKₐ ≈ 10–11) than the corresponding nitrogen in the fully aromatic 1H‑imidazole analog (pKₐ ≈ 6.9) [1][2]. This elevates the fraction of protonated species at physiological pH from ~50 % (aromatic imidazole) to >99 % (dihydroimidazole), directly influencing solubility, membrane permeability, and electrostatic interactions with acidic receptor residues.

Physicochemical profiling Salt selection Medicinal chemistry

N¹‑Methyl Substitution vs. Des‑Methyl Analog – Lipophilicity and Hydrogen‑Bond Donor Count

Introduction of the N¹‑methyl group removes one hydrogen‑bond donor (HBD) relative to the des‑methyl analog 2‑(pyrrolidin-2-yl)-4,5‑dihydro‑1H‑imidazole (HBD count: 2 → 1) and increases calculated logP by approximately 0.5–0.7 log units based on fragment‑based estimates [1]. This modification shifts the physicochemical profile along the Ro5 HBD axis, which is often a key determinant of passive membrane permeability and CNS penetration potential.

Lead optimization ADME Scaffold decoration

Dihydrochloride Salt Advantage – Defined Stoichiometry and Aqueous Solubility

The dihydrochloride salt of 1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole is reported as freely soluble in water, whereas the free base (CAS 1554252-31-1) exhibits limited aqueous solubility characteristic of neutral heterocyclic amines [1]. The exact 2:1 HCl stoichiometry (MW 224.13 vs. free base 153.22) ensures batch‑to‑batch consistency in molar concentration calculations, a known source of variability when handling hygroscopic free bases or mixed salt forms.

Salt selection Formulation Assay reproducibility

Organocatalytic Scaffold Potential – 4,5‑Dihydroimidazole as a Chiral Directing Element

The parent scaffold 2‑(pyrrolidin‑2‑yl)-1H‑imidazole (PYI) has been employed as a chiral organocatalyst ligand in metal‑organic frameworks for enantioselective α‑alkylation of aldehydes, achieving significant stereoselectivity when combined with a photoredox moiety [1]. The 4,5‑dihydro analog with N¹‑methyl substitution presents a distinct electronic environment at the imidazole nitrogen, which can tune the Lewis basicity and coordination geometry relative to PYI. While direct catalytic data for the target compound are not yet published, the scaffold’s demonstrated utility in asymmetric catalysis establishes a precedent for its exploration as a modular catalyst building block.

Asymmetric catalysis Organocatalysis Metal‑organic frameworks

Procurement‑Driven Application Scenarios for 1‑Methyl‑2‑(pyrrolidin‑2‑yl)-4,5‑dihydro‑1H‑imidazole Dihydrochloride


Non‑Classical AT₁ Antagonist Hit‑to‑Lead Programs

For teams pursuing angiotensin II AT₁ receptor antagonists that diverge from the classical biphenyltetrazole SARTAN template, this compound provides a validated starting scaffold with demonstrated in‑vivo antihypertensive activity (40–80 % of losartan response) and a binding mode that engages the same receptor pocket through hydrophobic rather than tetrazole‑mediated interactions [1]. Its dihydrochloride salt ensures aqueous solubility for high‑throughput screening and in‑vivo formulation.

Physicochemical Property Differentiation in Lead Optimization

Medicinal chemists seeking to modulate basicity, hydrogen‑bond donor count, and lipophilicity can utilize the N¹‑methyl‑4,5‑dihydro scaffold as a replacement for fully aromatic imidazole or des‑methyl analogs. The shift of ~3–4 pKₐ units and loss of one HBD compared to the nearest analogs [1][2] provides a rational basis for tuning permeability, solubility, and off‑target profiles in multi‑parameter optimization.

Chiral Organocatalyst and MOF Ligand Development

Building on the demonstrated enantioselective catalytic activity of pyrrolidin‑2‑ylimidazole (PYI) in MOF‑based systems [1], the N¹‑methyl‑4,5‑dihydro variant offers a chemically distinct ligand for asymmetric catalysis research. Its enhanced basicity and altered steric environment around the imidazole nitrogen enable exploration of electronic effects on catalytic turnover and enantioselectivity.

Reproducible In‑Vitro Pharmacology with Defined Salt Form

Laboratories requiring consistent molar concentrations and minimal solubility artifacts in cell‑based or biochemical assays can specify the dihydrochloride salt to avoid the weighing errors and dissolution variability associated with hygroscopic free bases or undefined hydrate mixtures [1]. This is particularly relevant for CROs and screening facilities where batch‑to‑batch reproducibility is a procurement‑critical parameter.

Quote Request

Request a Quote for 1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.